
Pelubiprofen-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pelubiprofen-13C,d3 is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Pelubiprofen. Pelubiprofen is an orally active, non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid family. It exhibits relatively selective effects on cyclooxygenase-2 (COX-2) activity, making it effective in reducing inflammation and pain .
Méthodes De Préparation
The preparation of Pelubiprofen-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Pelubiprofen molecule. The synthetic route typically involves the following steps:
Synthesis of labeled intermediates: The process begins with the synthesis of intermediates labeled with deuterium and carbon-13.
Coupling reactions: These labeled intermediates are then coupled with other reactants to form the final this compound compound.
Purification: The product is purified through crystallization, filtration, and drying to obtain this compound with the desired isotopic labeling
Analyse Des Réactions Chimiques
Pelubiprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pelubiprofen-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of Pelubiprofen. The incorporation of stable isotopes allows for precise quantitation and tracking of the compound in various chemical processes.
Biology: In biological research, it is used to study the effects of Pelubiprofen on cellular pathways and molecular targets. The labeled compound helps in understanding the distribution and interaction of Pelubiprofen within biological systems.
Medicine: this compound is utilized in clinical research to investigate the pharmacodynamics and pharmacokinetics of Pelubiprofen. It aids in the development of safer and more effective NSAIDs by providing insights into the drug’s behavior in the human body.
Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations of Pelubiprofen.
Mécanisme D'action
Pelubiprofen-13C,d3 exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, Pelubiprofen inhibits the transforming growth factor-β activated kinase 1-IκB kinase β-NF-κB pathway, contributing to its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Pelubiprofen-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pelubiprofen: The non-labeled version of Pelubiprofen, which lacks the stable isotopic markers.
Celecoxib: Another COX-2 selective NSAID used for similar therapeutic purposes.
Ibuprofen: A widely used NSAID that belongs to the same 2-arylpropionic acid family but has different pharmacokinetic and pharmacodynamic properties.
The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and quantitation in various studies .
Propriétés
Formule moléculaire |
C16H18O3 |
|---|---|
Poids moléculaire |
262.32 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl](313C)propanoic acid |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+/i1+1D3 |
Clé InChI |
AUZUGWXLBGZUPP-QAXVRLAXSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

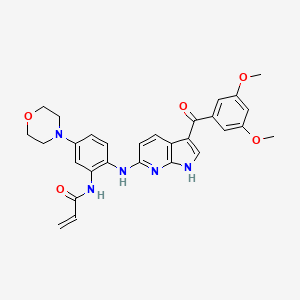
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

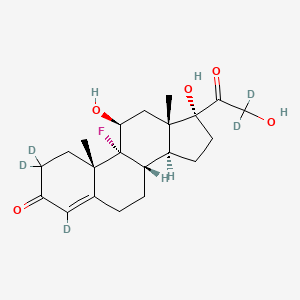
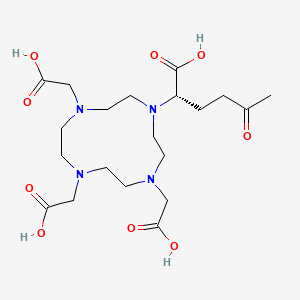
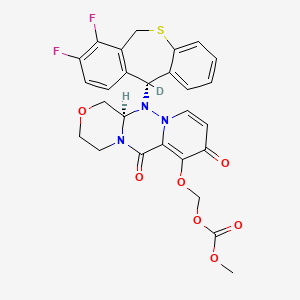
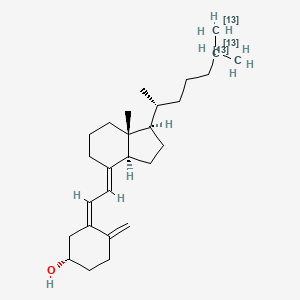
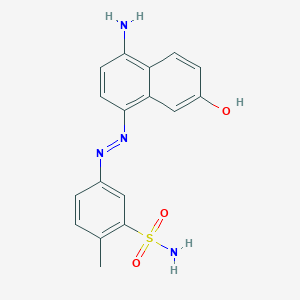
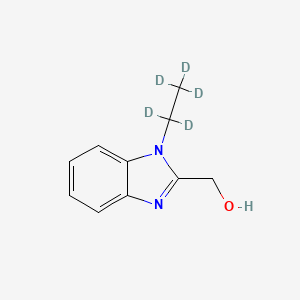
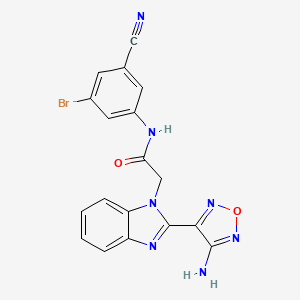
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)

